1-(5-Fluoropyrimidin-2-YL)ethanamine

概要

説明

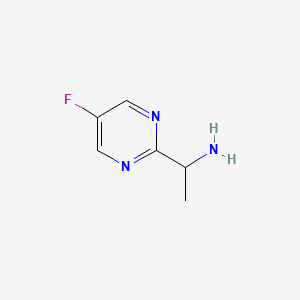

1-(5-Fluoropyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound.

作用機序

Target of Action

The primary target of 1-(5-Fluoropyrimidin-2-YL)ethanamine is the JAK2 kinase . This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480 . The JAK2 kinase plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in several diseases, including cancer .

Mode of Action

This compound interacts with its target, the JAK2 kinase, by inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, cell migration, and apoptosis .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK2 kinase, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 1834±200 °C and a density of 1202±006 g/cm3 . It’s recommended to store the compound at 2-8°C

Result of Action

The inhibition of JAK2 kinase by this compound leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, cell migration, and apoptosis, potentially providing therapeutic benefits in diseases where the JAK-STAT pathway is dysregulated .

Action Environment

It’s worth noting that the compound was synthesized using a continuous flow biotransformation in a homogeneous system including dimethyl carbonate as a green co-solvent . This suggests that the compound’s synthesis and action may be influenced by factors such as temperature, solvent, and reaction conditions .

準備方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1-(5-Fluoropyrimidin-2-YL)ethanamine involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and pyridoxal 5-phosphate as a cofactor . The reaction is typically carried out in a packed-bed reactor under continuous flow conditions, with dimethyl carbonate as a green co-solvent. The optically pure (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can be isolated with an enantiomeric excess greater than 99% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of enzyme-catalyzed reactions. Continuous flow biocatalysis is particularly advantageous for large-scale production due to its enhanced mass transfer and resource efficiency .

化学反応の分析

Types of Reactions

1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

科学的研究の応用

1-(5-Fluoropyrimidin-2-YL)ethanamine has several applications in scientific research:

類似化合物との比較

Similar Compounds

1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine: C6H8FN3 (enantiomer)

1-(5-Fluoropyridin-2-YL)ethanamine: C6H8FN2 (similar structure with pyridine ring instead of pyrimidine)

Uniqueness

This compound is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

生物活性

1-(5-Fluoropyrimidin-2-YL)ethanamine, also referred to as (R)-1-(5-fluoropyrimidin-2-yl)ethanamine, is a chiral amine compound with notable biological activity, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a pyrimidine ring with a fluorine substitution at the 5-position and an ethylamine group, allows it to interact with various biological targets, making it a significant compound for drug development.

- Molecular Formula : C₆H₉FN₂

- Molecular Weight : 123.16 g/mol

- Structural Characteristics : The presence of the fluorine atom enhances the compound's electronic properties and solubility, which are crucial for its biological interactions.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, including biocatalytic approaches using immobilized amine transaminases. For example, a study demonstrated the use of immobilized Vibrio fluvialis amine transaminase (Vf-ATA) in continuous flow biocatalysis to produce (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with high enantiomeric excess (>99%) and significant conversion rates under optimized conditions .

Biological Activity

This compound exhibits several biological activities:

- Antitumor Properties : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, suggesting potential utility in targeted cancer therapies.

- Antiviral Activity : The compound's structural similarity to nucleobases allows it to interact with enzymes and receptors involved in viral replication, which may lead to antiviral applications.

Interaction Studies

The interaction of this compound with biological targets has been a focal point of research. Its ability to bind to enzymes and receptors relevant in disease pathways has been documented. For instance:

- Kinase Inhibition : Specific derivatives have shown promise in inhibiting kinases that play critical roles in tumor growth and metastasis.

- Receptor Modulation : The compound has been noted for its interaction with various receptors, which could be leveraged for therapeutic interventions in diseases such as cancer and viral infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key properties and activities:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1-(Pyrimidin-2-yl)ethanamine | C₅H₇N₃ | Lower potency compared to fluorinated analogs |

| 1-(5-Chloropyrimidin-2-yl)ethanamine | C₆H₈ClN₂ | Different binding affinities in biological assays |

| 1-(5-Methylpyrimidin-2-yl)ethanamine | C₇H₉N₂ | Distinct pharmacological profiles |

This comparison highlights how the fluorinated variant offers enhanced properties due to the electronegative fluorine atom influencing electronic distribution and solubility, thereby improving its biological activity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

- Synthesis via Biocatalysis : A study utilized immobilized Vf-ATA for the efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, achieving notable conversion rates under specific conditions .

- Antitumor Activity Assessment : Preclinical evaluations have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, underscoring its potential as an antitumor agent.

- Mechanistic Studies : Investigations into the metabolic pathways reveal insights into how this compound interacts with cellular processes, suggesting mechanisms by which it may exert its biological effects.

特性

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHUPFJXHQIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679187 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-29-3 | |

| Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。